7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione
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Overview
Description
The compound is a derivative of purine, which is an aromatic compound composed of a pyrimidine ring fused to an imidazole ring. Purines, including substituted members and their tautomers, are planar and aromatic due to delocalization of their pi electrons .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazolylsulfanyl and dihydro-isoquinolinyl groups are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific locations and orientations of its functional groups. For instance, the sulfanyl group (-SH) in the benzothiazolylsulfanyl moiety could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule .Mechanism of Action
Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound interacts with biological systems, its purine core could potentially allow it to interact with nucleic acids or other purine-interacting entities within the cell .
Safety and Hazards
Future Directions
properties
CAS RN |
673454-23-4 |
---|---|
Product Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione |
Molecular Formula |
C24H22N6O2S2 |
Molecular Weight |
490.6 |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H22N6O2S2/c1-28-20-19(21(31)27-23(28)32)30(12-13-33-24-25-17-8-4-5-9-18(17)34-24)22(26-20)29-11-10-15-6-2-3-7-16(15)14-29/h2-9H,10-14H2,1H3,(H,27,31,32) |
InChI Key |
ZVGNZVHJGYNIFC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NC6=CC=CC=C6S5 |
solubility |
not available |
Origin of Product |
United States |
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